4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide
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Overview
Description
4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound that features a combination of methoxy, oxadiazole, nitro, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with an appropriate carboxylic acid derivative.
Methoxylation: The methoxy groups can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the nitrated benzamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its diverse functional groups, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly those containing oxadiazole and benzamide moieties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 4-methoxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which is not commonly found in many related compounds. This ring can impart distinct electronic properties and reactivity, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H22N4O6 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H22N4O6/c1-13(2)24(21(26)15-7-10-18(30-4)17(11-15)25(27)28)12-19-22-20(23-31-19)14-5-8-16(29-3)9-6-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
FEZGKRSBBYRZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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